4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline
Description
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-5-methoxy-1,2,4-triazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-21-16-18-15(10-2-7-13-14(8-10)23-9-22-13)19-20(16)12-5-3-11(17)4-6-12/h2-8H,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKXVLWSKXGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1C2=CC=C(C=C2)N)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common approach is the reaction of 1,3-benzodioxol-5-ylamine with appropriate reagents to form the triazole ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the benzodioxole moiety enhances the biological activity of the triazole ring, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline may possess similar properties .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. The compound's ability to interact with specific biological targets involved in cancer cell proliferation could lead to the development of new chemotherapeutic agents. Preliminary studies suggest that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines .
Agricultural Science
Fungicides
The incorporation of triazole compounds in agricultural practices has been well-documented, particularly as fungicides. The structural characteristics of 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline may provide effective control over fungal pathogens in crops. Research has shown that triazoles inhibit ergosterol biosynthesis in fungi, which is critical for fungal cell membrane integrity . This property makes them valuable in protecting crops from diseases.
Material Science
Polymer Chemistry
In material science, compounds like 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline are being explored for their potential use in polymer synthesis. The unique chemical properties can be utilized to create polymers with specific functionalities such as enhanced thermal stability and mechanical strength. Studies indicate that incorporating such compounds into polymer matrices can improve their performance characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with similar triazole derivatives. |
| Study B | Anticancer Properties | Found enhanced cytotoxic effects on breast cancer cell lines with modified triazole structures. |
| Study C | Agricultural Applications | Showed effective control of powdery mildew in crops using triazole-based fungicides. |
| Study D | Polymer Development | Developed a new polymer composite with improved thermal properties through the incorporation of triazole derivatives. |
Mechanism of Action
The mechanism by which 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole/Aniline Core
Key analogs differ in substituents on the triazole ring, benzodioxol group, or aniline moiety. These modifications impact physicochemical properties, synthetic accessibility, and biological activity.
Key Observations:
- Synthetic Efficiency : Electron-withdrawing groups (e.g., nitro in 14e) reduce yields due to steric and electronic challenges during coupling . Methoxy and benzodioxol groups improve yields (e.g., 60–82% for 14b–14d) by stabilizing intermediates.
- Biological Relevance : The benzodioxol group in 14b and the target compound is associated with CNS activity, likely due to enhanced blood-brain barrier penetration . Pyridyl analogs (e.g., 12a) exhibit higher solubility, advantageous for pharmacokinetics .
Heterocyclic Ring Modifications
Replacement of triazole with pyrazole, oxazole, or imidazole alters binding interactions:
- Pyrazole Derivatives : Compounds like 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (from ) show antidepressant and antibacterial activities, attributed to the pyrazole’s hydrogen-bonding capacity .
Table 2: Heterocyclic Influence on Activity
Pharmacological and Physicochemical Properties
- Metabolic Stability : Methoxy groups generally reduce oxidative metabolism, suggesting improved half-life over methyl or nitro derivatives .
- Crystallinity : While the target compound lacks reported crystallographic data, analogs like the pyrazole derivative in form stable crystals with intermolecular N–H···N hydrogen bonds, critical for solid-state stability .
Biological Activity
4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline (CAS Number: 2206966-90-5) is a compound with a complex structure that incorporates a benzodioxole moiety and a triazole ring. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in oncology and other fields.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.31 g/mol. The structure includes functional groups that are often associated with biological activity, such as the triazole ring known for its role in various pharmacological effects.
The biological activity of 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline is primarily attributed to its interaction with specific biological targets:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting Src family kinases (SFKs), which are implicated in cancer progression. This suggests that the compound may exhibit similar inhibitory effects on kinases crucial for tumor growth and metastasis .
Biological Activity
Research indicates that derivatives of triazole compounds often exhibit a range of biological activities:
- Antitumor Activity : Triazole derivatives have been reported to possess antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Antifungal Properties : Many compounds within the triazole class are well-documented antifungals, targeting fungal sterol synthesis pathways.
- Antiviral Effects : Certain triazoles have shown effectiveness against viral infections by interfering with viral replication mechanisms.
Study 1: Antitumor Efficacy
A study evaluated the antitumor potential of various triazole derivatives, including those structurally similar to 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline. Results demonstrated significant inhibition of cell growth in breast cancer models, indicating potential for further development as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which triazole compounds exert their biological effects. The study revealed that these compounds could modulate signaling pathways involved in cell survival and apoptosis, enhancing their therapeutic profiles against malignancies .
Data Table: Biological Activities of Triazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
